sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate
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Overview
Description
Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate is a chemical compound with the molecular formula C10H16O3S.Na. It is a sodium salt derivative of bicyclo[2.2.1]heptane-1-methanesulfinic acid, featuring a unique bicyclic structure with a sulfinic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate typically involves the reaction of bicyclo[2.2.1]heptane-1-methanesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfinic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the preparation of various sulfinic acid derivatives.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt
Uniqueness
Sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate is unique due to its specific stereochemistry and the presence of a sulfinic acid group.
Properties
Molecular Formula |
C10H15NaO3S |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate |
InChI |
InChI=1S/C10H16O3S.Na/c1-9(2)7-3-4-10(9,6-14(12)13)8(11)5-7;/h7H,3-6H2,1-2H3,(H,12,13);/q;+1/p-1/t7-,10-;/m0./s1 |
InChI Key |
GTOAZQYHPNGMCJ-YUWZRIFDSA-M |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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